

# Application Notes and Protocols: N-(2-iodophenyl)-4-methylbenzenesulfonamide as a Pharmaceutical Intermediate

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## Compound of Interest

Compound Name:	<i>N</i> -(2-iodophenyl)-4-methylbenzenesulfonamide
Cat. No.:	B041209

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## Introduction

**N-(2-iodophenyl)-4-methylbenzenesulfonamide** is a versatile pharmaceutical intermediate of significant interest in medicinal chemistry. Its structure incorporates a tosyl-protected aniline and a reactive iodine atom on the phenyl ring, making it an ideal precursor for the synthesis of a wide array of complex molecules. The ortho-iodophenyl moiety is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, which are pivotal in the construction of carbon-nitrogen and carbon-carbon bonds. These reactions are instrumental in the synthesis of various kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of **N-(2-iodophenyl)-4-methylbenzenesulfonamide** in the synthesis of potential Phosphoinositide 3-kinase (PI3K)/mTOR and Calcium Release-Activated Calcium (CRAC) channel inhibitors.

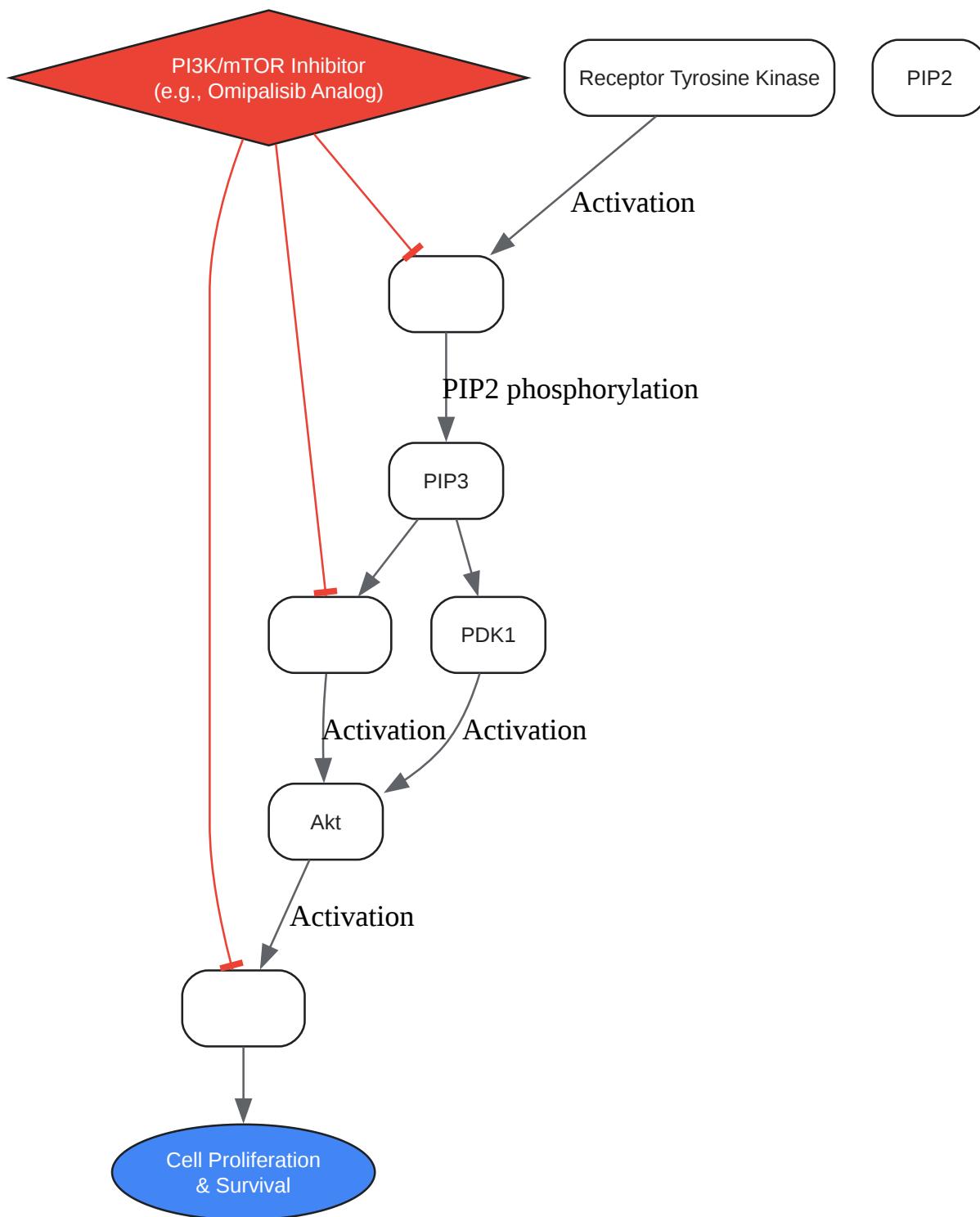
## Physicochemical Properties

Property	Value
CAS Number	61613-20-5
Molecular Formula	C <sub>13</sub> H <sub>12</sub> INO <sub>2</sub> S
Molecular Weight	389.21 g/mol
Appearance	Off-white to pale yellow solid
Purity	≥97%
Storage Temperature	Room temperature, sealed in dry, dark place

## Application 1: Synthesis of PI3K/mTOR Inhibitor Analogs

**N-(2-iodophenyl)-4-methylbenzenesulfonamide** serves as a key building block for the synthesis of potent PI3K/mTOR dual inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.<sup>[1]</sup> The synthesis of Omipalisib (GSK2126458), a highly potent PI3K/mTOR inhibitor, showcases a similar structural motif.<sup>[2][3][4][5][6]</sup> The following protocol outlines a representative synthesis of a PI3K/mTOR inhibitor analog via a Buchwald-Hartwig amination reaction.

## Signaling Pathway: PI3K/Akt/mTOR

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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

## Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of an N-(2-(pyridin-3-ylamino)phenyl)-4-methylbenzenesulfonamide, a core scaffold for various kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

- **N-(2-iodophenyl)-4-methylbenzenesulfonamide** (1.0 equiv)
- 3-aminopyridine (1.2 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ; 0.02 equiv)
- Xantphos (0.04 equiv)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ; 2.0 equiv)
- Anhydrous 1,4-dioxane
- Nitrogen or Argon gas

Procedure:

- To an oven-dried Schlenk tube, add **N-(2-iodophenyl)-4-methylbenzenesulfonamide**, 3-aminopyridine,  $\text{Pd}(\text{OAc})_2$ , Xantphos, and  $\text{Cs}_2\text{CO}_3$ .
- Evacuate and backfill the tube with nitrogen or argon three times.
- Add anhydrous 1,4-dioxane via syringe.
- Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

## Quantitative Data: PI3K/mTOR Inhibitor Activity

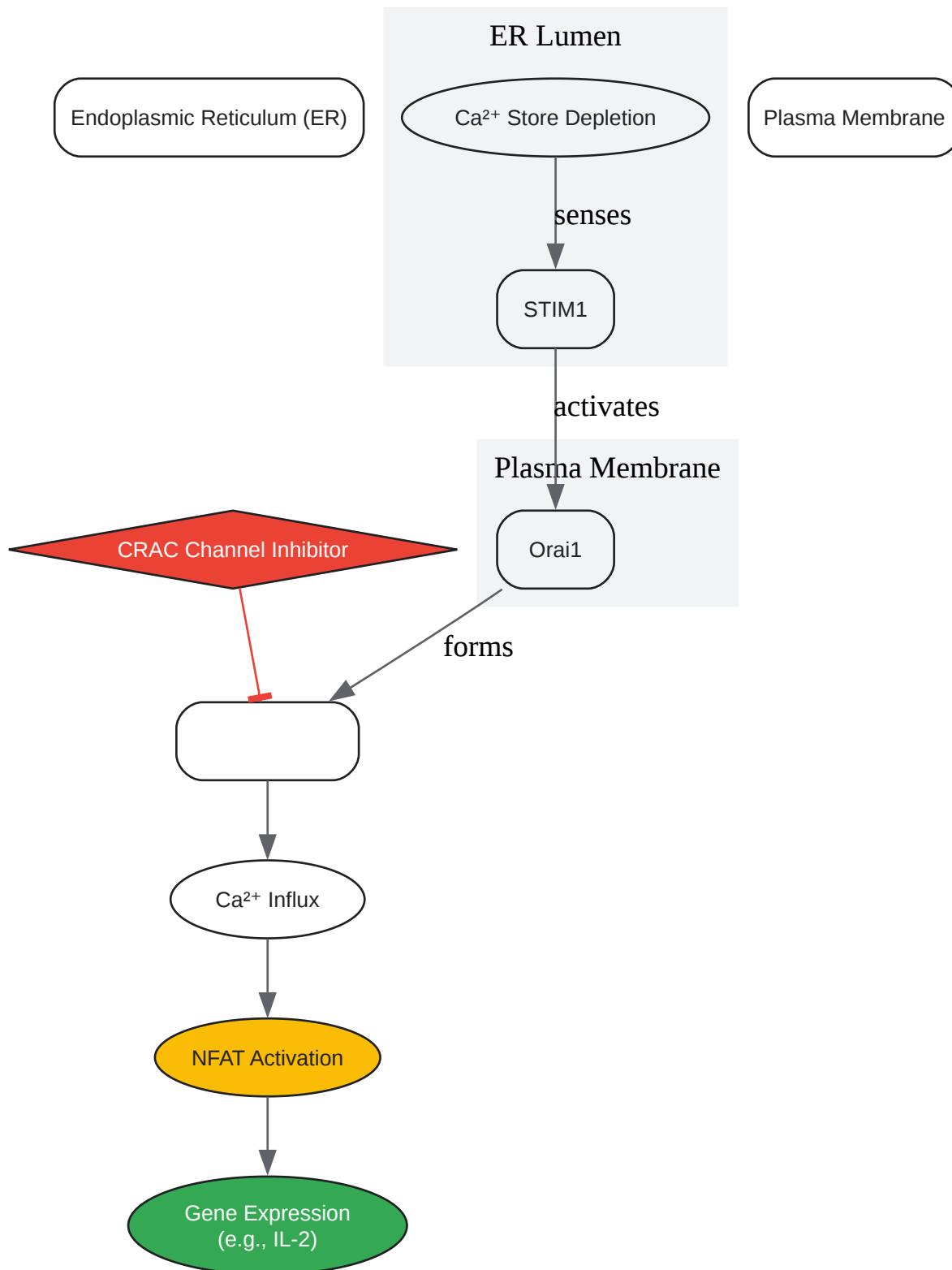
The following table presents the inhibitory activity of Omipalisib, a structurally related PI3K/mTOR inhibitor, to provide a reference for the potential efficacy of analogs synthesized from **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.<sup>[3][5][6]</sup>

Target	$\text{IC}_{50}$ / $K_i$ (nM)
PI3K $\alpha$	0.019 ( $K_i$ )
PI3K $\beta$	0.13 ( $K_i$ )
PI3K $\delta$	0.024 ( $K_i$ )
PI3K $\gamma$	0.06 ( $K_i$ )
mTORC1	0.18 ( $K_i$ )
mTORC2	0.3 ( $K_i$ )
DNA-PK	0.28 ( $\text{IC}_{50}$ )

## Application 2: Synthesis of CRAC Channel Inhibitor Scaffolds

**N-(2-iodophenyl)-4-methylbenzenesulfonamide** can also be utilized in the synthesis of inhibitors of Calcium Release-Activated Calcium (CRAC) channels. CRAC channels are crucial for calcium signaling in immune cells, and their inhibition is a promising therapeutic strategy for autoimmune diseases and inflammatory conditions.<sup>[7][8][9][10]</sup> An Ullmann condensation reaction can be employed to couple the intermediate with a suitable partner to form a diaryl amine, a common scaffold in CRAC channel inhibitors.

## Signaling Pathway: CRAC Channel Activation



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Caption: CRAC channel activation and inhibition.

## Experimental Protocol: Ullmann Condensation

This protocol outlines the synthesis of a diaryl amine scaffold, a potential precursor for CRAC channel inhibitors, using an Ullmann condensation.

Reaction Scheme:

Note: While the example shows diaryl ether formation, a similar protocol can be adapted for diaryl amine synthesis by replacing the phenol derivative with an appropriate amine.

Materials and Reagents:

- **N-(2-iodophenyl)-4-methylbenzenesulfonamide** (1.0 equiv)
- Aryl amine or phenol (1.2 equiv)
- Copper(I) iodide (CuI; 0.1 equiv)
- L-proline (0.2 equiv)
- Potassium carbonate ( $K_2CO_3$ ; 2.0 equiv)
- Anhydrous dimethyl sulfoxide (DMSO)
- Nitrogen or Argon gas

Procedure:

- To a dry reaction vessel, add **N-(2-iodophenyl)-4-methylbenzenesulfonamide**, the aryl amine/phenol, CuI, L-proline, and  $K_2CO_3$ .
- Seal the vessel and evacuate and backfill with nitrogen or argon three times.
- Add anhydrous DMSO via syringe.
- Heat the reaction mixture to 110-120 °C with vigorous stirring.

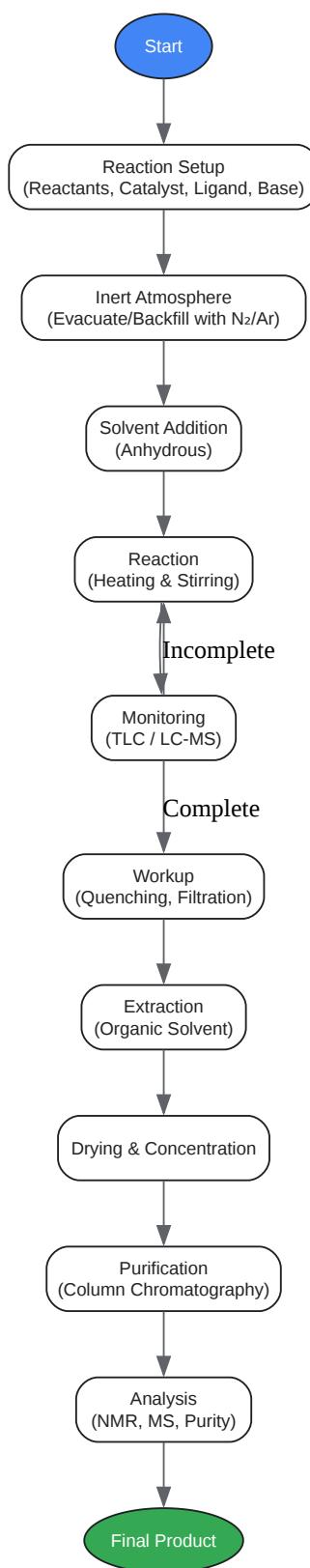
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Quantitative Data: CRAC Channel Inhibitor Activity

The following table provides the inhibitory activity of some known CRAC channel inhibitors to serve as a benchmark for newly synthesized compounds.[\[7\]](#)

Compound	Target	$\text{IC}_{50}$ (nM)
Compound from Yonetoku et al.	Thapsigargin-induced $\text{Ca}^{2+}$ influx	77
Compound 22	CRAC Channel	3250
Synta 66	ICRAC	1400

## Experimental Workflow Diagram

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Caption: General workflow for cross-coupling reactions.

## Conclusion

**N-(2-iodophenyl)-4-methylbenzenesulfonamide** is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. The protocols provided herein for Buchwald-Hartwig amination and Ullmann condensation offer robust methods for constructing key structural motifs found in potent PI3K/mTOR and CRAC channel inhibitors. The successful application of these methods can facilitate the development of novel therapeutic agents for a range of diseases, including cancer and autoimmune disorders. Researchers are encouraged to optimize the outlined conditions for their specific substrates and desired products to achieve optimal yields and purity.

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